N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c1-16-9(10-2-3-11(13)18-10)6-14-12(15)8-4-5-17-7-8/h2-5,7,9H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWQHVCCDKURAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=COC=C1)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a chlorinated thiophene derivative.
Attachment of the Carboxamide Group: The carboxamide group is attached through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the compound’s structure and the context of its use. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes.
Comparison with Similar Compounds
Structural Analogues from Dihydrothiophene Carboxamides ()
Compounds 5an and 5-Amino-N-((3-chlorophenyl) carbamoyl)-4-cyano-3-phenyl-2,3-dihydrothiophene-2-carboxamide share a carboxamide group and thiophene-derived backbone but differ in substitution patterns and saturation:
Key Differences :
- The 5-chlorothiophene in the target may enhance lipophilicity relative to the cyano and aryl groups in compounds.
Furan-3-Carboxamide Derivatives (–11)
Bromophenyl-Trifluoromethyl Analog ()
5-(4-Bromophenyl)-N-[4-(diethylamino)phenyl]-2-(trifluoromethyl)furan-3-carboxamide (47y) shares the furan-3-carboxamide core but differs in substituents:
Key Insight : Both compounds employ carboxamide coupling strategies, but the target’s chlorothiophene and methoxyethyl groups introduce distinct electronic and steric effects compared to 47y’s bromophenyl and trifluoromethyl substituents.
Simple Carbamoyl Derivatives ()
Compounds 95a–e and 97a–e feature furan-3-carboxamides with alkyl/aryl carbamoyl groups (e.g., methyl, ethyl, phenyl). For example:
- Methyl [3-(methylcarbamoyl)furan-2-yl]acetate (95c) : Lacks the thiophene moiety and methoxyethyl chain.
- 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) : Incorporates a hydrazone group, altering reactivity.
Comparison Highlights :
- The target’s methoxyethyl-thiophene substituent confers greater molecular weight and complexity compared to simpler alkyl/aryl carbamoyls.
- Hydrazone derivatives () exhibit divergent reactivity (e.g., acyl azide formation), whereas the target’s structure suggests stability under standard conditions.
Physicochemical and Spectroscopic Properties
Estimated NMR Data (Target vs. Analogs)
- 1H NMR :
- 13C NMR :
Lipophilicity and Solubility
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-3-carboxamide is a synthetic organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a thiophene ring, and a carboxamide functional group. Its IUPAC name is this compound, and its molecular formula is .
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cells.
Key Findings:
- A study demonstrated that certain derivatives showed cell viability percentages of 33.29%, 45.09%, and 41.81% against HepG2 cells, indicating strong anticancer activity compared to standard treatments like doxorubicin .
- The structure–activity relationship (SAR) analysis revealed that the presence of electron-donor substituents enhances anticancer efficacy .
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | HepG2 | 37.31 |
| 4c | HepG2 | 39.22 |
| Doxorubicin | HepG2 | 0.62 |
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Research Insights:
- Compounds derived from this structure demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.
- The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 230 µg/mL against Bacillus cereus .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 280 |
| S. aureus | 265 |
| Bacillus cereus | 230 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Anticancer Mechanism: The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways or inhibiting key enzymes involved in cell proliferation .
- Antimicrobial Mechanism: It likely disrupts bacterial cell membranes or inhibits essential enzymes, leading to bacterial cell death .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
- Study on Anticancer Potential: A comprehensive study evaluated various carbamothioyl-furan derivatives, revealing that modifications to the furan structure significantly impacted their anticancer efficacy .
- Antimicrobial Evaluation: Another research effort highlighted the broad-spectrum antimicrobial activity of similar compounds, suggesting their potential as lead candidates for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
